![molecular formula C9H17NO2 B1602987 1-Amino-4-ethylcyclohexanecarboxylic acid CAS No. 69164-36-9](/img/structure/B1602987.png)
1-Amino-4-ethylcyclohexanecarboxylic acid
Overview
Description
1-Amino-4-ethylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 1-Amino-4-ethylcyclohexanecarboxylic acid consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC could be used .Physical And Chemical Properties Analysis
Amino acids, including 1-Amino-4-ethylcyclohexanecarboxylic acid, are generally colorless, crystalline substances . They have high melting points due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Synthesis of E-olefins
1-Amino-4-ethylcyclohexanecarboxylic acid: can be utilized in the synthesis of E-olefins, which are significant in organic chemistry due to their prevalence in substrates and functionalities. The compound can be part of a donor–acceptor complex that enables the synthesis of E-olefins from simple starting materials like alcohols, amines, and carboxylic acids . This process is valuable for its high regio- and stereoselectivities, addressing sustainability concerns in organic synthesis.
Drug Development
In the realm of drug discovery, 1-Amino-4-ethylcyclohexanecarboxylic acid exhibits properties that make it ideal for the development of new pharmaceuticals. Its unique chemical structure allows for versatility in synthesizing compounds that could lead to novel treatments.
Safety and Hazards
properties
IUPAC Name |
1-amino-4-ethylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUFCTJBJVGJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624349 | |
Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-ethylcyclohexanecarboxylic acid | |
CAS RN |
69164-36-9 | |
Record name | 1-Amino-4-ethylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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